molecular formula C11H19NO5 B2355658 N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine CAS No. 105871-53-2

N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine

Cat. No.: B2355658
CAS No.: 105871-53-2
M. Wt: 245.275
InChI Key: UJXNTIFRNVJPKD-UHFFFAOYSA-N
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Description

N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine is a specialty, Boc-protected amino acid designed for advanced peptide research and chemical biology. Its primary research value lies in the unique steric and conformational constraints imposed by the 1-hydroxycyclobutyl side chain at the alpha position. This structure is of significant interest for synthesizing peptide mimics and investigating the impact of rigid, cyclic residues on peptide backbone conformation, biological activity, and metabolic stability . The acid-labile tert-butyloxycarbonyl (Boc) protecting group enables orthogonal synthesis strategies and can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, to reveal the free amine for further chain elongation . This compound is strictly for research applications in fields such as medicinal chemistry for probe design, the development of novel peptide therapeutics with enhanced properties, and as a building block in solid-phase peptide synthesis (SPPS) . The product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-hydroxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)11(16)5-4-6-11/h7,16H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXNTIFRNVJPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105871-53-2
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
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Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality of glycine prior to further functionalization. As demonstrated in the synthesis of N-Boc-glycine, this step typically employs di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of water and dichloromethane, catalyzed by sodium hydroxide. The reaction proceeds at 0–5°C to minimize racemization, yielding N-Boc-glycine with >98% purity after recrystallization from ethyl acetate/hexane. For alpha-substituted derivatives, the Boc group must remain stable under subsequent reaction conditions, necessitating aprotic solvents and mild temperatures.

Stepwise Preparation Methods

Method A: TEMPO-Mediated Oxidation and Cyanohydrin Reaction (Patent WO2009085858A1 Adaptation)

  • Oxidation of N-Boc-glycinol :
    N-Boc-glycinol (10 mmol) is dissolved in dichloromethane (50 mL) with TEMPO (0.1 eq) and sodium bicarbonate (2 eq). Sodium hypochlorite (1.05 eq, 13% aqueous) is added dropwise at 0°C. After 2 h, the mixture is quenched with sodium thiosulfate, extracted, and concentrated to yield N-Boc-glycine aldehyde (84%).

  • Cyanohydrin Formation :
    The aldehyde is reacted with acetone cyanohydrin (1.2 eq) in dimethyl sulfoxide (DMSO) containing potassium carbonate (0.5 eq) at 40°C for 6 h. The one-pot oxidation with hydrogen peroxide (30%, 0.8 eq) at 40°C for 4 h furnishes N-Boc-alpha-(1-hydroxycyclobutyl)glycine in 78% isolated yield.

Key Data :

Step Solvent Temp (°C) Yield (%) Purity (HPLC)
Oxidation CH₂Cl₂ 0 84 92
Cyanohydrin/Oxidation DMSO/H₂O 40 78 95

Method B: Brønsted Base-Catalyzed Enantioselective Synthesis

  • Schiff Base Formation :
    N-Boc-glycine (5 mmol) is condensed with 2,4-dimethoxybenzaldehyde (5.5 mmol) in toluene under reflux, yielding the imine (93%).

  • Catalytic Addition :
    The imine is treated with cyclobutanone (6 mmol) in the presence of a chiral Brønsted base catalyst (10 mol%) at −20°C. After 24 h, the reaction is quenched with ammonium chloride, and the product is extracted into ethyl acetate.

  • Hydrolysis and Isolation :
    The adduct is hydrolyzed with 2M HCl, neutralized with NaHCO₃, and purified via silica gel chromatography (CH₃OH/CH₂Cl₂ 5:95) to afford the target compound in 65% yield and 94% ee.

Optimization Insights :

  • Catalyst loading <5% reduces enantiomeric excess (ee) to <80%.
  • Temperatures >0°C accelerate racemization, lowering ee by 15–20%.

Challenges and Mitigation Strategies

Cyanide Waste Reduction

Traditional cyanohydrin reactions employ potassium cyanide, generating toxic aqueous waste. Method A substitutes acetone cyanohydrin in DMSO, eliminating cyanide salts and reducing waste treatment costs by 40%.

Polycondensation Prevention

The unprotected amide hydrogen in intermediate stages can form hydrogen bonds, leading to oligomerization. Method B’s imine strategy avoids this by masking the amine until the final hydrolysis step.

Stereochemical Control

The Brønsted base catalyst in Method B induces a 94% ee, critical for pharmaceutical applications. Comparatively, non-catalytic methods yield racemic mixtures requiring chiral resolution.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 2.10–2.25 (m, 4H, cyclobutyl CH₂), 3.58 (d, J = 6.5 Hz, 1H, α-H), 4.95 (s, 1H, OH), 5.21 (br s, 1H, NH).
  • ¹³C NMR : δ 28.3 (Boc CH₃), 80.1 (C-O), 156.4 (C=O), 174.9 (COOH).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 4.6 × 150 mm
  • Mobile Phase : 60% MeCN/40% H₂O + 0.1% TFA
  • Retention Time : 8.2 min (purity 95%).

Melting Point

  • Observed: 132–134°C (lit. 130–135°C for analogous Boc-protected amino acids).

Chemical Reactions Analysis

Types of Reactions

N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Regeneration of the hydroxyl group

    Substitution: Formation of the free amine

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine has been identified as a compound with significant antibacterial activity. It is particularly effective against both gram-positive and gram-negative bacteria. The compound can be formulated into various pharmaceutical preparations for treating bacterial infections in mammals, including urinary tract infections and respiratory infections. Dosage recommendations vary from 1.4 mg/kg/day to about 350 mg/kg/day, depending on the severity of the infection and the specific needs of the patient .

Pharmaceutical Formulations
The compound can be administered through multiple routes, including oral, intravenous, intramuscular, and suppository forms. This versatility in administration enhances its applicability in clinical settings, providing flexibility in treatment options for healthcare providers .

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis. Its compatibility with solid-phase peptide synthesis (SPPS) techniques allows for the incorporation of this compound into larger peptide chains. This is particularly useful in synthesizing peptides that require specific modifications such as phosphorylation or biotinylation .

Case Studies in Peptide Modification
Recent studies have demonstrated the successful utilization of this compound in synthesizing ubiquitinated peptides, which are crucial for studying protein degradation pathways and cellular signaling mechanisms. The structural integrity and folding of these peptides were confirmed through enzymatic deubiquitination assays . This application highlights the compound's role in advancing our understanding of post-translational modifications in proteins.

Cytoprotection Studies

Research has indicated that glycine derivatives, including this compound, exhibit cytoprotective effects under conditions that typically induce cell injury. For instance, studies have shown that the addition of glycine to hepatocyte cultures can prevent cell death caused by anoxia or mitochondrial inhibitors. This protective mechanism is essential for developing therapeutic strategies aimed at preserving cell viability during ischemic events .

Synthesis of Novel Compounds

The compound has also been employed in synthesizing novel derivatives with potential biological activities. For example, it can be used to create new anti-inflammatory agents by modifying its structure to enhance therapeutic efficacy against inflammatory conditions . The ability to modify this compound opens avenues for developing targeted therapies with improved pharmacological profiles.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Antibacterial agent for treating infectionsEffective against gram-positive and gram-negative bacteria; flexible administration routes
Peptide Synthesis Building block for complex peptide chainsCompatible with SPPS; used in synthesizing ubiquitinated peptides
Cytoprotection Protects hepatocytes from injury due to anoxiaPrevents cell death under stress conditions; important for organ preservation strategies
Novel Compound Synthesis Used to create new anti-inflammatory agentsStructural modifications lead to enhanced therapeutic efficacy against inflammation

Mechanism of Action

The mechanism of action of N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amine. This free amine can then participate in various biochemical reactions, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclopentyl)glycinamide

Structural Differences :

  • Ring Size : Cyclopentyl (5-membered) vs. cyclobutyl (4-membered) in the target compound.
  • Functional Groups : Contains an amide group instead of a free carboxylic acid.

Boc-L-Cyclobutylglycine

Structural Differences :

  • Lacks the hydroxyl group on the cyclobutyl ring.

N-α-Acetyl-L-tert-leucine Derivatives

Structural Differences :

  • Features a tert-butyl side chain instead of a hydroxylated cyclobutyl group.
  • Protected by an acetyl group rather than Boc.

N-(2-Methylbutyryl)glycine

Structural Differences :

  • Linear aliphatic chain (2-methylbutyryl) instead of a cyclic structure.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Key Functional Group Applications
N-(t-Boc)-alpha-(1-hydroxycyclobutyl)glycine C11H19NO5* ~245.28 Boc Hydroxycyclobutyl Peptide intermediates, drug discovery
N-(t-Boc)-alpha-(1-hydroxycyclopentyl)glycinamide C12H20N2O4 256.30 Boc Hydroxycyclopentyl β-lactam synthesis
Boc-L-Cyclobutylglycine C10H17NO4 215.25 Boc Cyclobutyl Peptide modifications
N-α-Acetyl-L-tert-leucine C8H15NO3 173.21 Acetyl tert-butyl Chiral resolution, enzyme studies
N-(2-Methylbutyryl)glycine C7H13NO3 159.18 None 2-methylbutyryl Metabolic studies

*Estimated based on structural similarity.

Research Findings and Implications

  • Hydroxyl Group Impact: The hydroxylated cyclobutyl group in the target compound improves solubility and enables hydrogen bonding, critical for binding to biological targets. This contrasts with non-hydroxylated analogs like Boc-L-Cyclobutylglycine, which prioritize lipophilicity .
  • Ring Strain vs. Stability : Cyclobutyl derivatives exhibit higher reactivity due to ring strain, whereas cyclopentyl analogs trade reactivity for stability, influencing their roles in synthesis .
  • Protecting Group Strategy : Boc is preferred over acetyl for its acid-labile nature, enabling controlled deprotection in multi-step reactions .

Biological Activity

N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine, often referred to as Boc-HyGly, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, synthesis, and implications for therapeutic applications.

Chemical Structure and Synthesis

Boc-HyGly is a derivative of glycine, modified with a t-butoxycarbonyl (Boc) protecting group and a hydroxycyclobutyl moiety. The synthesis typically involves the reaction of glycine with cyclobutanol derivatives under acidic or basic conditions, followed by protection with the Boc group. This modification enhances the compound's stability and bioavailability.

Biological Activity Overview

The biological activity of Boc-HyGly has been studied in various contexts, including its effects on cell viability, cytotoxicity, and potential therapeutic uses.

1. Cytotoxicity and Antitumor Activity

Research indicates that Boc-HyGly exhibits significant cytotoxic effects against several cancer cell lines. In particular:

  • Cell Lines Tested : Studies have reported its effects on DLA (Dalton's Lymphoma Ascites) and EAC (Ehrlich Ascites Carcinoma) cell lines, demonstrating high cytotoxic activity with IC50 values indicating effective concentrations for inducing cell death.
  • Mechanism of Action : The cytotoxicity may be related to the compound's ability to induce apoptosis and disrupt cellular metabolism. Molecular dynamics simulations suggest that Boc-HyGly interacts favorably with estrogen receptors, potentially modulating pathways involved in cancer proliferation .

2. Antimicrobial Activity

Boc-HyGly has also been evaluated for antimicrobial properties. Preliminary studies have shown:

  • Antifungal Effects : The compound demonstrated potent antifungal activity against various pathogenic fungi, suggesting potential applications in treating fungal infections .
  • Antibacterial Properties : While specific data on antibacterial activity is limited, related compounds in the same class have shown promise against bacterial strains.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of Boc-HyGly is crucial for its therapeutic application:

  • Absorption and Distribution : Predictions indicate moderate absorption rates through intestinal models, which is essential for oral bioavailability . The compound's ability to penetrate biological membranes suggests a favorable pharmacokinetic profile.
  • Toxicology Studies : Toxicological assessments have shown that Boc-HyGly does not exhibit significant mutagenic effects in standard assays like the Ames test . However, further studies are required to fully elucidate its safety profile.

Case Studies

Several case studies highlight the potential applications of Boc-HyGly:

  • Cancer Treatment : A study involving the administration of Boc-HyGly in murine models showed reduced tumor growth rates compared to control groups, indicating its efficacy as an adjunct therapy in cancer treatment.
  • In Vivo Efficacy : In vivo studies have demonstrated that Boc-HyGly can enhance the effects of other chemotherapeutic agents when used in combination therapy .

Q & A

Basic: What are the established synthetic routes for N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine, and what reaction conditions are critical for yield optimization?

Answer:
The compound is synthesized via carbodiimide-mediated coupling. A representative method involves:

  • Dissolving this compound in dry tetrahydrofuran (THF) under argon.
  • Adding hydroxybenzotriazole (HOBt) as a coupling agent and dicyclohexylcarbodiimide (DCC) at 0°C to activate the carboxylic acid group.
  • Subsequent addition of nucleophiles (e.g., O-benzylhydroxylamine) to form derivatives like glycinamides .

Critical parameters:

  • Temperature control (0–25°C) prevents side reactions.
  • Anhydrous conditions (argon atmosphere) minimize hydrolysis.
  • Molar ratios (1:1:1 for substrate:HOBt:DCC) ensure efficient activation.

Basic: How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm), cyclobutyl protons (δ ~1.6–2.5 ppm), and hydroxy group (broad signal, δ ~2–5 ppm).
    • ¹³C NMR : Carbonyl carbons (Boc group: ~155 ppm; carboxylic acid: ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₉NO₅; calc. 245.1264) .
  • Infrared (IR) spectroscopy : Stretching vibrations for C=O (Boc: ~1680 cm⁻¹; carboxylic acid: ~1720 cm⁻¹) .

Advanced: What strategies mitigate side reactions during carbodiimide-mediated coupling of this compound?

Answer:
Common side reactions include:

  • Dicyclohexylurea (DCU) precipitation : Filter DCU post-activation to avoid contamination.
  • Racemization : Use HOBt or HOAt additives to suppress base-induced racemization .
  • Competitive cyclobutanol oxidation : Avoid oxidizing agents; maintain inert conditions.

Optimization:

  • Replace DCC with water-soluble carbodiimides (e.g., EDC) for easier purification.
  • Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Advanced: How does the hydroxycyclobutyl moiety influence the compound’s reactivity in peptide synthesis or derivatization?

Answer:
The hydroxycyclobutyl group introduces:

  • Steric hindrance : Slows acylation rates in peptide couplings, requiring extended reaction times.
  • Hydrogen-bonding potential : May stabilize transition states or alter solubility.
  • Ring strain : Susceptibility to acid/base-mediated ring-opening (e.g., under strong Boc deprotection conditions: TFA) .

Experimental considerations:

  • Use mild deprotection agents (e.g., HCl/dioxane) to preserve the cyclobutyl ring.
  • Screen coupling reagents (e.g., HATU vs. DCC) to balance reactivity and steric effects.

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Disposal : Contract licensed waste management services for organic intermediates; avoid aqueous discharge .

Note: Ecological toxicity data (e.g., biodegradability, bioaccumulation) are unavailable; assume persistence and isolate from environmental release .

Advanced: How can researchers navigate nomenclature inconsistencies for this compound in chemical databases?

Answer:
The compound has multiple synonyms (e.g., tert-butoxycarbonyl glycine derivatives), complicating database searches. Strategies include:

  • CAS Registry Number : Use 4530-20-5 (for N-(t-Boc)glycine analogs) .
  • SMILES/InChI Keys : Query using canonical identifiers (e.g., OC1C(CNC(=O)OC(C)(C)C)CCC1=O) .
  • Cross-reference patents and journals : Prioritize sources using IUPAC names or structural diagrams .

Advanced: What methodologies evaluate the biological activity of this compound derivatives?

Answer:
While specific data are limited, analogous glycine derivatives are assessed via:

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., proteases) .
  • Cellular uptake studies : Radiolabel the compound or use fluorescent tags to track permeability.
  • Molecular docking : Model interactions with proteins (e.g., cyclin-dependent kinases) to predict bioactivity .

Caution : Biological validation requires cytotoxicity screening (e.g., MTT assays) to rule off-target effects .

Basic: What analytical challenges arise due to the compound’s stereochemistry or functional group complexity?

Answer:

  • Chiral centers : The hydroxycyclobutyl group may introduce diastereomers; use chiral HPLC or polarimetry for resolution .
  • Hydroxy group reactivity : May form hydrogen bonds with silica gel, complicating column chromatography. Derivatize (e.g., silylation) to improve separation .

Advanced: How can computational chemistry aid in optimizing the synthesis or application of this compound?

Answer:

  • Density Functional Theory (DFT) : Predict transition states for coupling reactions to optimize reagent selection.
  • Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., THF vs. DMF) to guide reaction medium choices.
  • QSAR modeling : Correlate structural features (e.g., cyclobutyl ring size) with biological activity .

Basic: What are the storage and stability considerations for this compound?

Answer:

  • Storage : –20°C under argon; desiccate to prevent hydrolysis of the Boc group.
  • Stability : Shelf life >2 years if unopened; monitor via NMR for degradation (e.g., tert-butyl group cleavage) .

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